4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a thiazole ring, a nitro group, and a trifluoromethyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl isocyanate with thioamides under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
- 2-Nitro-4-(trifluoromethyl)phenyl sulfanylacetic acid
Uniqueness
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine stands out due to its thiazole ring, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2S/c11-10(12,13)5-1-2-6(8(3-5)16(17)18)7-4-19-9(14)15-7/h1-4H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNYCKZWIATOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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